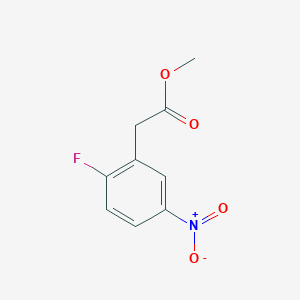

Methyl 2-(2-fluoro-5-nitrophenyl)acetate

説明

Methyl 2-(2-fluoro-5-nitrophenyl)acetate is a chemical compound with the molecular formula C9H8FNO4. It is commonly used in organic synthesis due to its unique properties.

科学的研究の応用

Antimycobacterial Agents

“Methyl 2-(2-fluoro-5-nitrophenyl)acetate” is a part of the 5-Phenyl-furan-2-carboxylic acids, which have emerged as a new, promising class of antimycobacterial agents . These compounds have the ability to interfere with iron homeostasis, which is crucial for the survival and proliferation of mycobacteria .

Tuberculosis Treatment

Tuberculosis (TB) is currently the second leading cause of death from a single infectious agent . The continuous spread of multi-drug-resistant (MDR) and extensively drug-resistant (XDR) infections has been impacting clinical outcomes in recent years . Compounds like “Methyl 2-(2-fluoro-5-nitrophenyl)acetate” could potentially be used in the treatment of TB .

Iron Acquisition Inhibitors

“Methyl 2-(2-fluoro-5-nitrophenyl)acetate” could be used as an inhibitor of the salicylate synthase MbtI from M. tuberculosis . This enzyme catalyzes the first reaction of the biosynthesis of specific siderophores (mycobactins and carboxymycobactins), which ensure the supply of iron in Mtb .

Structural Analysis

The crystal structure of “Methyl 2-(2-fluoro-5-nitrophenyl)acetate” has been analyzed using 1H-NMR, 13C-NMR, HRMS, and SC-XRD . This provides valuable structural data on these compounds .

Drug Discovery

“Methyl 2-(2-fluoro-5-nitrophenyl)acetate” could be used in the discovery of new drugs that act on unexplored molecular targets . This represents a necessity as well as a challenge for the scientific community .

Anti-virulence Compounds

“Methyl 2-(2-fluoro-5-nitrophenyl)acetate” could be used in the development of anti-virulence compounds targeting iron acquisition in mycobacteria . This could potentially lead to the development of new therapeutic strategies .

特性

IUPAC Name |

methyl 2-(2-fluoro-5-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-15-9(12)5-6-4-7(11(13)14)2-3-8(6)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWULVIFHWERCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-fluoro-5-nitrophenyl)acetate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(1-ethyl-1H-pyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2532866.png)

![N-[(6-Cyclopropylpyridin-3-yl)methyl]-3-fluoropyridine-4-carboxamide;dihydrochloride](/img/structure/B2532875.png)

![3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B2532877.png)

![7-Hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-phenyl-2-(trifluoromethyl)chromen-4-one](/img/structure/B2532881.png)

![2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate](/img/structure/B2532883.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2532887.png)